4-(Difluoromethoxy)-3-methoxyphenylboronic acid
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Overview
Description
4-(Difluoromethoxy)-3-methoxyphenylboronic acid is a boronic acid derivative characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-3-methoxyphenylboronic acid typically involves the difluoromethylation of phenolic compounds. One common method includes the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with appropriate reagents to introduce the boronic acid functionality . The reaction conditions often involve the use of metal-based catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of more economical reagents and catalysts, as well as continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)-3-methoxyphenylboronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Scientific Research Applications
4-(Difluoromethoxy)-3-methoxyphenylboronic acid has diverse applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3-methoxyphenylboronic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s difluoromethoxy group can enhance its binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
4-Difluoromethoxy-3-hydroxybenzaldehyde: A precursor in the synthesis of 4-(Difluoromethoxy)-3-methoxyphenylboronic acid.
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: Another compound with similar functional groups but different biological activities.
Uniqueness: this compound is unique due to its combination of difluoromethoxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific electronic and steric characteristics .
Properties
Molecular Formula |
C8H9BF2O4 |
---|---|
Molecular Weight |
217.96 g/mol |
IUPAC Name |
[4-(difluoromethoxy)-3-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C8H9BF2O4/c1-14-7-4-5(9(12)13)2-3-6(7)15-8(10)11/h2-4,8,12-13H,1H3 |
InChI Key |
IFFJUSDMFFMSSN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)F)OC)(O)O |
Origin of Product |
United States |
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